molecular formula C12H14ClN3O3S B603167 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine CAS No. 1041604-40-3

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine

Cat. No.: B603167
CAS No.: 1041604-40-3
M. Wt: 315.78g/mol
InChI Key: CTLBCCKXVBVYRI-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Methylsulfonyl Group: This can be done through sulfonation reactions, where a methylsulfonyl chloride reacts with the oxadiazole derivative.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different heterocyclic rings.

    Methylsulfonyl Derivatives: Compounds with methylsulfonyl groups attached to various organic frameworks.

Uniqueness

1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLBCCKXVBVYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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